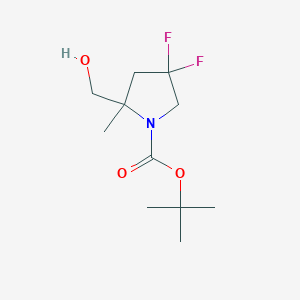
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate is a complex organic compound with the molecular formula C22H33N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl group, and a pyrrolidinyl-piperidinylcarbamate moiety .
Métodos De Preparación
The synthesis of tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. One common synthetic route involves the following steps:
Protection of the amine group: The amine group of the piperidine ring is protected using a tert-butyl carbamate (Boc) group.
Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized separately and then coupled with the protected piperidine intermediate.
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate.
Deprotection and final coupling: The Boc group is removed, and the final coupling reaction is performed to obtain the desired compound
Análisis De Reacciones Químicas
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carbamate group
Aplicaciones Científicas De Investigación
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It is also employed in studies involving reaction mechanisms and catalysis.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl ®-piperidin-3-ylcarbamate: This compound has a similar structure but lacks the benzyloxycarbonyl group, resulting in different chemical properties and applications.
1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid moiety, which imparts unique reactivity and applications in cross-coupling reactions.
Phenyl boronic acid derivatives: These compounds are widely used in organic synthesis and medicinal chemistry due to their ability to form stable complexes with diols and other functional groups.
Propiedades
IUPAC Name |
benzyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-22(2,3)29-20(26)23-18-9-12-24(13-10-18)19-11-14-25(15-19)21(27)28-16-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNCWIOSGRQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)



![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)



